molecular formula C19H14N2O2 B2400281 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile CAS No. 339103-58-1

2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile

Cat. No. B2400281
CAS RN: 339103-58-1
M. Wt: 302.333
InChI Key: WFCBYUPGMLGUDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile, also known as MPPN, is a chemical compound that has been the subject of significant scientific research in recent years. MPPN is a member of the nicotinonitrile family of compounds, which have been shown to have a range of potential therapeutic applications. In

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways within cancer cells. 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile has been shown to inhibit the activity of the enzyme AKT, which is involved in cell growth and survival. 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile has also been shown to have anti-inflammatory effects. Studies have shown that 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile can inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile has also been shown to have antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile is that it is readily available for research purposes and has been well-documented in the scientific literature. However, there are also limitations to its use in lab experiments. 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile is a relatively new compound, and its safety profile has not been fully established. Additionally, the mechanism of action of 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are a number of potential future directions for research on 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile. One area of research could focus on the development of 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile analogs with improved anti-cancer and anti-inflammatory properties. Another area of research could focus on the potential use of 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile in combination with other anti-cancer agents to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile and its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile involves a series of steps, including the reaction of 4-methoxyphenol with 4-bromobenzonitrile to form 4-methoxyphenyl 4-bromobenzyl ether. This intermediate is then reacted with 2-bromo-4-phenylpyridine to form the final product, 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile. The synthesis of 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile has been well-documented in the scientific literature, and the compound is readily available for research purposes.

Scientific Research Applications

2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile has been the subject of significant scientific research, with a range of potential therapeutic applications. One area of research has focused on the potential use of 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile as an anti-cancer agent. Studies have shown that 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile has anti-proliferative effects on a range of cancer cell lines, including breast, lung, and colon cancer. 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

2-(4-methoxyphenoxy)-4-phenylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c1-22-15-7-9-16(10-8-15)23-19-18(13-20)17(11-12-21-19)14-5-3-2-4-6-14/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCBYUPGMLGUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC=CC(=C2C#N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenoxy)-4-phenylpyridine-3-carbonitrile

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